molecular formula C17H14FN3O4 B2491521 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 824980-26-9

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2491521
CAS No.: 824980-26-9
M. Wt: 343.314
InChI Key: QLEMYPZKFVILGX-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-fluorobenzamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its stability and versatility in medicinal and agrochemical applications . The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility or receptor-binding interactions, while the 4-fluorobenzamide group contributes lipophilicity and metabolic stability, common features in bioactive molecules .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEMYPZKFVILGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorobenzamide group: This step involves the coupling of the oxadiazole intermediate with 4-fluorobenzoic acid or its derivatives using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymers.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

This analog replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent . For example, chlorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets, whereas methoxy groups could favor hydrogen bonding.

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Here, the oxadiazole is substituted with a 4-fluorophenyl group, and the benzamide moiety includes a sulfamoyl group .

Functional Group Modifications

N-[(4-Acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4)

This compound replaces the oxadiazole ring with a carbamothioyl group . The sulfur atom in the thiourea moiety may increase metal chelation capacity or modulate toxicity profiles compared to the oxadiazole’s nitrogen-rich structure.

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

A benzamide-based insecticide, diflubenzuron features a urea linkage and difluorobenzamide group .

Structural and Functional Analysis

Molecular Properties

Compound Name Key Substituents Molecular Weight (g/mol)* Potential Applications
Target Compound 3,4-dimethoxyphenyl, 4-fluorobenzamide ~371.34 Medicinal/Agrochemical
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide 4-chlorophenyl ~336.74 Antimicrobial
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-fluorophenyl, sulfamoyl ~510.55 Enzyme inhibition
Diflubenzuron 2,6-difluorobenzamide, urea ~310.68 Insecticide

*Calculated based on molecular formulae.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that belongs to the oxadiazole class of heterocyclic compounds. Its unique chemical structure provides it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C17H14FN3O4C_{17}H_{14}FN_3O_4 with a molecular weight of approximately 353.31 g/mol. The compound features an oxadiazole ring and a fluorobenzamide moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that compounds with oxadiazole scaffolds can inhibit cancer cell proliferation. For example, related compounds have been observed to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines and inhibit key signaling pathways involved in tumor growth .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes and receptors that are critical in various disease pathways. This includes inhibition of fibroblast growth factor receptor (FGFR) pathways in cancer models .

The biological activity of this compound can be attributed to its ability to interact with molecular targets involved in cell signaling. Molecular docking studies suggest that this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and therapeutic efficacy .

Case Studies

Several studies have evaluated the efficacy of compounds related to this compound:

  • Study on NSCLC : A derivative demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification. The IC50 values ranged from 1.25 µM to 2.31 µM across different cell lines .
  • Apoptosis Induction : The same study indicated that the compound could arrest the cell cycle at the G2 phase and induce apoptosis through modulation of ERK signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key findings:

Compound NameBiological ActivityIC50 (µM)Mechanism
C9 (related compound)Anticancer (NSCLC)1.36 - 2.31FGFR1 inhibition
GM-90432 (similar structure)Anti-seizure effectsNot specifiedNeuroprotective mechanisms
Other oxadiazole derivativesVariesVariesEnzyme inhibition

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Reference
3,4-Dimethoxyphenyl + 4-FluorobenzamideEnhanced kinase inhibition (IC₅₀: 0.8 µM vs. EGFR)
4-Chlorophenyl (Analog)Improved antibacterial activity (MIC: 4 µg/mL)
Trifluoromethyl (Analog)Increased cytotoxicity (IC₅₀: 2.1 µM vs. MCF-7)
Methodology :
  • Replace substituents systematically and assay against target enzymes/cell lines.
  • Use docking studies (AutoDock Vina) to predict binding affinity changes .

Advanced: What mechanisms underlie its reported anticancer and antimicrobial activities?

Q. Mechanistic Insights :

  • Anticancer : Inhibits NF-κB signaling by blocking IκBα phosphorylation, reducing pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .
  • Antimicrobial : Disrupts bacterial membrane integrity via interaction with penicillin-binding proteins (PBPs) .
    Experimental Validation :
  • Western Blotting : Monitor phosphorylation status of IκBα in treated cancer cells.
  • Time-Kill Assays : Assess bactericidal kinetics against S. aureus .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Approach :

Standardize Assay Conditions :

  • Use identical cell lines (e.g., NCI-60 panel for cancer studies) and inoculum sizes.

Validate Target Engagement :

  • Employ thermal shift assays (TSA) to confirm direct binding to purported targets .

Cross-Validate with Structural Analogs :

  • Compare IC₅₀ values of derivatives to isolate substituent-specific effects .

Advanced: What computational strategies predict its molecular targets and binding modes?

Q. Methodology :

  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with EGFR or bacterial PBPs. Key residues: Lys745 (EGFR), Ser310 (PBP2a) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS) to assess hydrogen bond retention.
  • Pharmacophore Modeling : Identify essential features (e.g., oxadiazole ring, fluorobenzamide) for activity .

Basic: What are recommended strategies for initial biological screening?

Q. Methodological Answer :

  • Anticancer : MTT assay on 3–5 cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control.
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based kinase assays (EGFR, VEGFR2) with staurosporine controls .

Advanced: How can bioavailability challenges be addressed in preclinical development?

Q. Optimization Strategies :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release.
  • LogP Adjustment : Modify methoxy groups to balance hydrophobicity (target LogP: 2–3) .

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